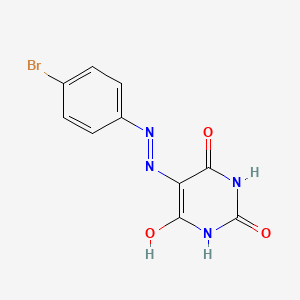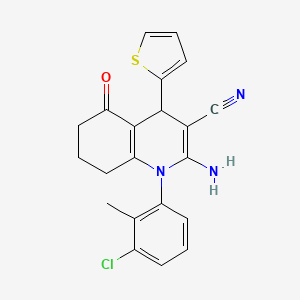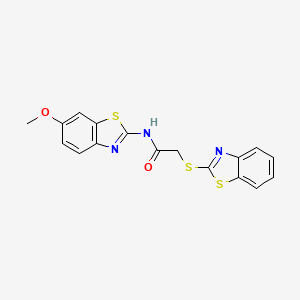
5-(2-(4-Bromophenyl)hydrazono)pyrimidine-2,4,6(1h,3h,5h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound features a bromophenyl group attached to a hydrazinylidene moiety, which is further connected to a diazinane trione ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-bromophenylhydrazine with a suitable diazinane trione precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to improve yield and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process
Properties
Molecular Formula |
C10H7BrN4O3 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7BrN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
InChI Key |
XRINVSLVTVFBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11539819.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539820.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11539822.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539825.png)
![N'-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11539830.png)
![(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11539851.png)
![4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539855.png)
![(1Z)-1-[2-(benzyloxy)-5-bromobenzylidene]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539863.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11539882.png)
![Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11539887.png)


![2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)

